8-methyl-1,2,3,4-tetrahydroquinolin-5-ol
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a hydroxyl group at the 5th position and a methyl group at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The hydroxyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 1-Benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline
- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is unique due to the presence of both a hydroxyl group and a methyl group on the quinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h4-5,11-12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBDUXEMCOXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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